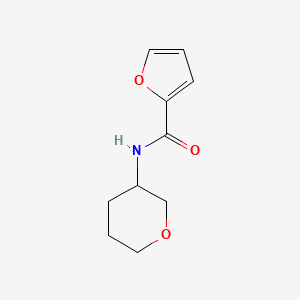

N-(oxan-3-yl)furan-2-carboxamide

Description

Overview of Furan-2-carboxamide Scaffolds in Synthetic and Natural Products

Furan-2-carboxamide derivatives have been identified as potent agents in various therapeutic areas. For instance, certain derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.govresearchgate.net Their biological activity is often attributed to the ability of the furan (B31954) ring and the carboxamide linker to engage in specific interactions with biological targets. openaccessjournals.comresearchgate.net The planarity of the furan ring, coupled with the hydrogen bonding capabilities of the amide group, allows for effective binding to receptor pockets. researchgate.net

A notable example includes their investigation as quorum-sensing inhibitors in bacteria, which represents a novel approach to combating bacterial infections by disrupting their communication pathways rather than directly killing them. nih.govnih.gov This anti-virulence strategy can potentially reduce the selective pressure for the development of antibiotic resistance.

Significance of Oxane Moieties in Bioactive Compounds

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is a valuable component in the design of bioactive molecules. Its incorporation into a drug candidate can significantly improve its physicochemical properties. nih.govacs.org Unlike its aromatic counterpart, pyridine (B92270), the flexible, three-dimensional structure of the oxane ring can enhance solubility, reduce metabolic liability, and improve oral bioavailability. nih.gov

The introduction of an oxane moiety can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. acs.org Furthermore, the sp³-rich nature of the oxane ring can increase the three-dimensionality of a molecule, a feature that is often associated with higher clinical success rates for drug candidates. nih.gov

Rationale for Investigating N-(oxan-3-yl)furan-2-carboxamide

The conjugation of a furan-2-carboxamide scaffold with an oxane moiety in This compound presents a compelling case for investigation. This molecular architecture synergistically combines the established biological potential of the furan-2-carboxamide core with the advantageous physicochemical properties conferred by the oxane ring.

The rationale for its investigation is multi-faceted:

Improved Pharmacokinetics: The hydrophilic nature and three-dimensional conformation of the oxane ring are expected to enhance the solubility and metabolic stability of the furan-2-carboxamide core. nih.govacs.org

Potential for New Biological Activities: The unique combination of these two moieties may lead to novel biological activities or an enhanced potency against existing targets. For example, the oxane ring could orient the furan-2-carboxamide core in a specific conformation that is optimal for binding to a particular enzyme or receptor.

Scope and Objectives of Research on this compound

Given the limited specific research on This compound , the scope of future research should be broad, encompassing its chemical synthesis, characterization, and a thorough evaluation of its biological potential.

The primary objectives of such research would be:

To develop an efficient and scalable synthetic route for the preparation of This compound and its analogues. A common method would likely involve the acylation of 3-aminooxane with 2-furoyl chloride. researchgate.net

To conduct a comprehensive in vitro screening campaign to identify any potential biological activities. This could include assays for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. researchgate.netnih.gov

To perform detailed structure-activity relationship (SAR) studies by synthesizing and testing a library of related compounds with modifications on both the furan and oxane rings.

To investigate the compound's mechanism of action for any confirmed biological activities through techniques such as molecular docking and biochemical assays. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(oxan-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKWPHHIEUTQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(oxan-3-yl)furan-2-carboxamide

A retrosynthetic analysis of this compound identifies the most logical disconnection at the amide bond. This primary disconnection simplifies the target molecule into two key synthons: furan-2-carboxylic acid (or its activated derivative) and oxan-3-amine. This approach is the cornerstone for designing a convergent synthesis, where the two main fragments are prepared separately and then coupled in the final step.

Further disconnection of the oxan-3-amine precursor reveals simpler starting materials. For instance, oxan-3-amine can be conceptually derived from dihydro-2H-pyran-3(4H)-one through reductive amination or from a corresponding alcohol via a Mitsunobu reaction followed by deprotection. Furan-2-carboxylic acid is a commercially available starting material, often derived from the oxidation of furfural.

Classical Synthetic Approaches for this compound

Traditional methods for the synthesis of this compound rely on well-established chemical reactions that have been refined over decades.

The crucial step in the synthesis is the formation of the amide bond. This is typically achieved by activating the carboxylic acid group of furan-2-carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of oxan-3-amine.

Common activating agents include:

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid into a highly reactive acyl chloride. The acyl chloride is then treated with oxan-3-amine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They activate the carboxylic acid by forming an O-acylisourea intermediate, which is then readily attacked by the amine.

Carbonyldiimidazole (CDI): This reagent activates the carboxylic acid by forming an acylimidazolide intermediate. This method is often clean as the byproducts are imidazole and carbon dioxide. A general example is the reaction of furoic acid with CDI in THF, followed by the addition of the amine. nih.gov

| Activating Agent | Typical Solvent | Typical Base | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | DCM, Toluene | Pyridine, Triethylamine | High reactivity, cost-effective | Harsh conditions, generation of HCl |

| DCC/EDC | DCM, DMF | - | Milder conditions | Formation of urea byproduct, potential for racemization |

| CDI | THF, DCM | - | Clean reaction, mild conditions | Moisture sensitive |

While the parent compound features an unsubstituted furan (B31954) ring, the synthesis of derivatives allows for the exploration of structure-activity relationships. The furan ring can be functionalized through various electrophilic aromatic substitution reactions. For instance, nitration, halogenation, and Friedel-Crafts acylation can introduce substituents at the 5-position of the furan ring of furan-2-carboxylic acid prior to the amide coupling step. Oxidation of the furan ring can also lead to the formation of dicarbonyl compounds, which can be used as precursors for other heterocyclic systems. youtube.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. These approaches focus on reducing waste, avoiding hazardous reagents, and improving atom economy.

For amide bond formation, catalytic methods that avoid the use of stoichiometric activating agents are highly desirable. bohrium.com Boronic acid catalysts, for example, can promote the direct amidation of carboxylic acids and amines with the removal of water. ucl.ac.uk Another approach involves the in-situ formation of thioesters which then react with amines, a method inspired by nature. nih.gov The use of enzymes, such as Candida antarctica lipase B (CALB), for direct amidation in greener solvents like cyclopentyl methyl ether (CPME) represents a significant advancement. nih.gov

A notable green approach to obtaining a key precursor is the biocatalytic transamination of dihydro-2H-pyran-3(4H)-one to produce (R)-3-aminotetrahydropyran. This one-step enzymatic process operates in water, significantly reducing the process mass intensity compared to traditional multi-step chemical syntheses. acs.org

| Strategy | Example | Green Advantage |

|---|---|---|

| Catalytic Amidation | Boronic acid catalysis | Avoids stoichiometric activators, water is the only byproduct |

| Biocatalysis | Lipase-catalyzed amidation | Mild conditions, high selectivity, use of green solvents nih.gov |

| Biocatalytic Precursor Synthesis | Transaminase for (R)-3-aminotetrahydropyran | Aqueous solvent, reduced number of steps, lower waste acs.org |

| Alternative Coupling Agents | Silane-mediated coupling | Can be performed without strict exclusion of air or moisture themjalab.com |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The carbon atom at the 3-position of the oxane ring is a chiral center, meaning this compound can exist as a pair of enantiomers, (R)-N-(oxan-3-yl)furan-2-carboxamide and (S)-N-(oxan-3-yl)furan-2-carboxamide. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications.

Stereoselective Synthesis: An asymmetric synthesis aims to produce one enantiomer selectively. A powerful method for this is the use of chiral starting materials. For instance, the asymmetric synthesis of the quinolone antimicrobial agent ofloxacin starts from (R)- and (S)-alaninol to create the desired stereocenter. nih.gov A similar strategy can be envisioned for this compound. The aforementioned biocatalytic synthesis of (R)-3-aminotetrahydropyran using a transaminase is a prime example of a stereoselective synthesis of a key intermediate, providing direct access to the (R)-enantiomer of the final product. acs.org

Chiral Resolution: Alternatively, a racemic mixture of oxan-3-amine can be synthesized and then the enantiomers separated in a process called resolution.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be recovered by treating the separated salt with a base.

Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture. For example, immobilized Candida antarctica lipase can be used to selectively acylate one enantiomer of a chiral amine, allowing the unreacted enantiomer and the acylated product to be separated. tandfonline.comgoogle.com

Post-Synthetic Modifications and Analog Design of this compound

The structural framework of this compound, characterized by an oxane ring, a furan-2-carboxamide core, and an amide linker, presents multiple opportunities for post-synthetic modification. The design of analogs through targeted derivatization of these core components is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the physicochemical and pharmacological properties of the lead compound. The following sections detail potential chemical transformations for the derivatization of the oxane ring, modification of the furan ring, and substitution on the amide linker.

Derivatization of the Oxane Ring

The saturated heterocyclic oxane ring, while generally less reactive than the furan ring, offers avenues for derivatization, primarily through C-H functionalization. Given the inert nature of the C-H bonds in the oxane moiety, these transformations often require modern synthetic methods, such as those involving radical chemistry or transition-metal catalysis.

Recent advancements in photocatalysis have enabled the site-selective α-C–H functionalization of cyclic ethers like tetrahydrofuran, a close analog of oxane. rsc.orgrsc.org A similar strategy could potentially be applied to this compound. For instance, a bromine radical, generated photocatalytically, could abstract a hydrogen atom from the oxane ring, preferentially at a position alpha to the ether oxygen (C2 or C6), to form a reactive alkyl radical. This radical intermediate could then participate in cross-coupling reactions to introduce new substituents.

Another approach involves transition-metal-catalyzed C-H activation. nih.govyoutube.comyoutube.comnih.gov While challenging, conditions could be optimized to favor the functionalization of the oxane ring over the furan ring. Such reactions could introduce alkyl, aryl, or other functional groups, thereby modifying the steric and electronic properties of this part of the molecule.

Below is a table of potential derivatives resulting from the modification of the oxane ring.

| Derivative Name | R¹ Position | R¹ Group | Potential Reagents |

| N-(2-methyloxan-3-yl)furan-2-carboxamide | C2 | -CH₃ | Radical initiator (e.g., AIBN), CH₃-source (e.g., organometallic reagent) |

| N-(6-phenyloxan-3-yl)furan-2-carboxamide | C6 | -C₆H₅ | Photocatalyst (e.g., 4-CzIPN), ⁿBu₄NBr, phenyl source (e.g., phenylboronic acid) |

| N-(4-hydroxyloxan-3-yl)furan-2-carboxamide | C4 | -OH | Oxidizing agent (e.g., RuCl₃/NaIO₄) |

| N-(2-aminooxan-3-yl)furan-2-carboxamide | C2 | -NH₂ | Nitrene insertion reaction (e.g., using an azide precursor) |

Modifications of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. pearson.compearson.com Due to the directing effect of the carboxamide group and the inherent reactivity of the furan ring, electrophilic substitution is expected to occur preferentially at the C5 position. chemicalbook.comquora.com

Common electrophilic substitution reactions that could be employed include:

Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) at the C5 position can be achieved using mild halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in dioxane. youtube.com

Nitration: Nitration of the furan ring can be accomplished using mild nitrating agents, such as acetyl nitrate, at low temperatures to prevent ring degradation.

Sulfonation: The introduction of a sulfonic acid group can be achieved by reacting with a sulfur trioxide-pyridine complex.

Friedel-Crafts Acylation: Acyl groups can be introduced at the C5 position using an acid anhydride or acyl chloride with a mild Lewis acid catalyst.

These modifications can introduce a variety of functional groups that can alter the electronic properties of the furan ring and provide handles for further derivatization.

The table below illustrates potential derivatives from furan ring modifications.

| Derivative Name | R² Position | R² Group | Potential Reagents |

| N-(oxan-3-yl)-5-bromofuran-2-carboxamide | C5 | -Br | N-Bromosuccinimide (NBS) |

| N-(oxan-3-yl)-5-nitrofuran-2-carboxamide | C5 | -NO₂ | Acetyl nitrate |

| N-(oxan-3-yl)-5-acetylfuran-2-carboxamide | C5 | -COCH₃ | Acetic anhydride, mild Lewis acid (e.g., BF₃·OEt₂) |

| N-(oxan-3-yl)-5-(phenyl)furan-2-carboxamide | C5 | -C₆H₅ | Palladium catalyst (e.g., Pd(OAc)₂), phenylboronic acid (Suzuki coupling of a halogenated precursor) |

Substitution Patterns on the Amide Linker

The amide linker in this compound possesses a secondary amide proton that can be substituted through N-alkylation. This modification is a common strategy to introduce steric bulk, modulate hydrogen bonding capacity, and alter the conformational flexibility of the molecule.

N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). mdpi.com The reaction can be performed with a variety of alkylating agents, such as alkyl iodides, bromides, or tosylates. Microwave-assisted protocols can also be employed to accelerate the reaction. mdpi.com

Alternatively, catalytic methods for N-alkylation using alcohols as alkylating agents have been developed, offering a more environmentally friendly approach. researchgate.netnih.gov These reactions are often catalyzed by transition metals like cobalt or ruthenium.

The following table provides examples of potential derivatives from amide linker substitution.

| Derivative Name | R³ Group | Potential Reagents |

| N-methyl-N-(oxan-3-yl)furan-2-carboxamide | -CH₃ | NaH, Methyl iodide (CH₃I) |

| N-ethyl-N-(oxan-3-yl)furan-2-carboxamide | -CH₂CH₃ | K₂CO₃, Ethyl bromide (CH₃CH₂Br) |

| N-benzyl-N-(oxan-3-yl)furan-2-carboxamide | -CH₂C₆H₅ | Cs₂CO₃, Benzyl bromide (C₆H₅CH₂Br) |

| N-allyl-N-(oxan-3-yl)furan-2-carboxamide | -CH₂CH=CH₂ | NaH, Allyl bromide (CH₂=CHCH₂Br) |

Advanced Spectroscopic and Chromatographic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution.

For N-(oxan-3-yl)furan-2-carboxamide, ¹H NMR spectroscopy would provide critical information. The protons on the furan (B31954) ring would appear as distinct multiplets in the aromatic region of the spectrum. The proton attached to the nitrogen of the amide would likely present as a doublet or a broad singlet, with its chemical shift influenced by solvent and concentration. The protons of the oxane ring would exhibit complex splitting patterns in the aliphatic region due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show characteristic signals for the carbonyl carbon of the amide, the carbons of the furan ring, and the carbons of the oxane ring. The chemical shifts would confirm the presence and connectivity of these functional groups.

To definitively assign all proton and carbon signals and to confirm the connectivity between the furan and oxane moieties through the amide linkage, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

Hypothetical ¹H and ¹³C NMR Data The following table is a hypothetical representation of expected NMR data based on the analysis of similar structures.

| Atom # | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~158 |

| 2 | - | ~148 |

| 3 | ~7.10 (dd) | ~114 |

| 4 | ~6.55 (dd) | ~112 |

| 5 | ~7.80 (dd) | ~145 |

| 6 | ~8.40 (d) | - |

| 7 | ~4.20 (m) | ~48 |

| 8, 12 | ~3.50-3.90 (m) | ~67 |

| 9, 11 | ~1.80-2.10 (m) | ~32 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectrum of this compound, key absorption bands would confirm its structure. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the amide (Amide I band). researchgate.net Another important band, the N-H stretch of the secondary amide, would be expected in the region of 3200-3400 cm⁻¹. researchgate.net The C-O-C stretching of the furan and oxane rings would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.net

Hypothetical Vibrational Spectroscopy Data

| Functional Group | Hypothetical IR Absorption (cm⁻¹) |

|---|---|

| N-H Stretch | ~3300 |

| C-H (furan) | ~3100 |

| C-H (oxane) | ~2850-2950 |

| C=O Stretch (Amide I) | ~1660 |

| N-H Bend (Amide II) | ~1550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). researchgate.net

The fragmentation pattern observed in the MS/MS spectrum would be expected to show characteristic losses corresponding to the furan-2-carbonyl group and the oxane ring, further confirming the structure of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. The analysis of similar furan-2-carboxamide derivatives has shown that the central amide fragment is often planar.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its purification.

Thin-Layer Chromatography (TLC) would be used for rapid monitoring of the reaction progress and for a preliminary assessment of purity.

High-Performance Liquid Chromatography (HPLC) would be the method of choice for quantitative purity analysis. A suitable reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be developed to achieve a sharp, symmetrical peak for the compound, separating it from any impurities.

Gas Chromatography (GC), while potentially suitable, might require derivatization of the amide to increase its volatility and thermal stability for optimal analysis.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For furan-containing compounds, DFT studies can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are all crucial for understanding how the molecule might interact with biological receptors.

Studies on related furan (B31954) derivatives have utilized DFT to understand reaction mechanisms and the stability of different molecular forms. nih.govmdpi.com For instance, research on 3-(furan-2-yl)propenoic acid derivatives used DFT calculations to identify the reactive electrophilic species involved in their synthesis. mdpi.com Similarly, computational studies on furanium cations have employed DFT to predict their physicochemical properties, frontier orbitals, and electrostatic potential. researchgate.net These calculations provide a theoretical framework for predicting the reactivity and potential interaction sites of N-(oxan-3-yl)furan-2-carboxamide.

Table 1: Representative DFT-Calculated Electronic Properties for a Furan Carboxamide Scaffold This table presents illustrative data based on typical findings for related furan structures in the literature to demonstrate the type of information gained from DFT studies.

| Parameter | Description | Illustrative Value | Reference |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | -6.5 eV | researchgate.net |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | -1.8 eV | researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV | researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D | mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful method for observing the conformational dynamics of a molecule and its stability when interacting with a biological target. By simulating the movements of atoms and molecules over time, MD can reveal the flexibility of the this compound structure and the stability of its binding pose within a protein's active site.

In studies of furan-based compounds, MD simulations have been crucial for validating docking results. For example, simulations of furan-1,3,4-oxadiazole derivatives bound to human tyrosinase (hTYR) and tyrosinase-related protein-1 (hTYRP1) confirmed that the compounds remained stable within the active sites throughout the simulation period (e.g., 100 nanoseconds). dntb.gov.uamdpi.com These stability studies provide stronger evidence for the predicted binding mode and affirm the potential of the ligand as an inhibitor. dntb.gov.uamdpi.com Such simulations for this compound could elucidate its conformational preferences in an aqueous environment and the dynamic nature of its interactions with putative protein targets.

Molecular Docking Studies for Putative Target Identification

Molecular docking is a widely used computational technique to predict the preferred binding orientation of one molecule to a second when they form a stable complex. It is particularly valuable for identifying potential protein targets for a small molecule like this compound by screening it against libraries of protein structures. The technique scores binding modes based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Numerous studies have successfully used molecular docking to identify potential biological targets for furan-2-carboxamide analogs. These investigations have proposed a range of targets, including enzymes involved in cancer metabolism, bacterial communication, and neurotransmission. For instance, virtual screening and docking led to the discovery of furan carboxylate derivatives as inhibitors of ATP-citrate lyase (ACL), a target in cancer therapy. nih.gov Other research has identified furan-2-carboxamides as potential inhibitors of the bacterial quorum-sensing receptor LasR in Pseudomonas aeruginosa, human tyrosinase, and VEGFR-2, a key target in cancer treatment. mdpi.comnih.govnih.gov

Table 2: Molecular Docking Studies of Furan-2-Carboxamide Analogs Against Various Protein Targets

| Furan-2-Carboxamide Analog | Protein Target | Docking Score / Binding Affinity | Putative Biological Activity | Reference(s) |

| Furan carboxylate derivatives | ATP-citrate lyase (ACL) | IC₅₀ = 4.1 µM (for most potent hit) | Anticancer | nih.gov |

| Furan-2-carboxamide carbohydrazides | LasR of P. aeruginosa | Excellent docking score (comparable to autoinducer) | Antibiofilm / Anti-quorum sensing | nih.govresearchgate.netnih.gov |

| Furan-1,3,4-oxadiazole derivatives | Human Tyrosinase (hTYR) | -13.30 kcal/mol | Melanogenesis Inhibition | mdpi.com |

| Furan-1,3,4-oxadiazole derivatives | Human Tyrosinase-Related Protein-1 (hTYRP1) | -11.50 kcal/mol | Melanogenesis Inhibition | mdpi.com |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives | VEGFR-2 | Inhibition at 7.4–11.5 nM | Antiproliferative / Anticancer | nih.gov |

| N-(thiophen-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | IC₅₀ = 3.47 µg/mL | Enzyme Inhibition | researchgate.net |

| N-(thiophen-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | IC₅₀ = 11.31 µg/mL | Enzyme Inhibition | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for analogs of this compound, it is possible to predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates.

The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological) for a series of known analogs and then using statistical methods to build an equation that relates these descriptors to their measured biological activity. Research on a series of furan-3-carboxamides successfully applied QSAR to establish a correlation between the physicochemical properties of the compounds and their antimicrobial activity. nih.gov A reliable QSAR model for this compound analogs could guide the modification of the furan, oxane, or amide components to enhance a desired biological effect, such as inhibitory potency or selectivity. nih.govnih.gov

Table 3: Conceptual Framework of a QSAR Model This table illustrates the general components and purpose of a QSAR model.

| Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | IC₅₀ (inhibitory concentration) against a target enzyme. |

| Independent Variables (Descriptors) | Calculated properties of the molecules. | LogP (lipophilicity), Molecular Weight, Dipole Moment, HOMO/LUMO energies. |

| Mathematical Model | The equation linking descriptors to activity. | Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Goal | To predict the activity of new, unsynthesized compounds based on their calculated descriptors. | Predict the IC₅₀ of a novel analog to decide if it is a candidate for synthesis. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to rapidly screen large virtual databases for other molecules that fit the model, a process known as virtual screening.

This approach has been effectively applied to furan-containing scaffolds. In one study, a dual-docking protocol was used in a virtual screen of a furoic acid library to discover novel inhibitors of ATP-citrate lyase, achieving a high hit rate. nih.gov In another example, a pharmacophore-based virtual screening approach was combined with molecular docking to identify potent inhibitors against the FLT3 kinase, a target in leukemia. researchgate.net A similar strategy could be employed for this compound. By identifying its key pharmacophoric features, researchers could perform virtual screening to discover novel analogs with potentially improved or different biological activities.

Preclinical Biological Evaluation in in Vitro and in Vivo Models

Biological Target Identification and Validation

There is no available information on the biological target or targets of N-(oxan-3-yl)furan-2-carboxamide.

Receptor Binding Assays (if applicable)

No studies reporting the results of receptor binding assays for this compound have been identified.

Enzyme Inhibition/Activation Studies

Data from enzyme inhibition or activation studies for this compound are not present in the current body of scientific literature.

Cellular Pathway Modulation Analysis

There are no published analyses of the modulation of cellular pathways by this compound.

Mechanism of Action Studies at the Molecular and Cellular Level

The mechanism of action for this compound has not been elucidated.

Investigation of Cellular Signaling Pathways

No investigations into the effects of this compound on cellular signaling pathways have been reported.

Analysis of Protein-Protein Interactions

There is no available data concerning the analysis of protein-protein interactions involving this compound.

Effects on Gene Expression and Protein Synthesis

The impact of furan-2-carboxamide derivatives on gene and protein expression is a key area of investigation, particularly in the context of inflammation and cancer. Certain nitrofuran-2-carboxamide derivatives have been shown to modulate the gene expression of inflammatory markers. For instance, in a study using a rat model of hyperlipidemia, N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide was found to significantly increase the expression of the anti-inflammatory marker IL-38 while downregulating pro-inflammatory markers. researchgate.net This suggests a transcriptional regulatory role for these compounds in inflammatory pathways.

At the protein level, a notable mechanism of action for some furan-2-carboxamide derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are crucial for chromosomal segregation during cell division, are dynamic polymers of tubulin. By stabilizing or destabilizing these structures, compounds can halt the cell cycle and induce cell death. A novel furan-2-carboxamide derivative, identified as SH09, acts as a microtubule stabilizing agent, leading to the arrest of the cell division process. nih.gov Another derivative has been noted for its potent β-tubulin polymerization inhibition activity in MCF-7 breast cancer cells. nih.gov

Cell Cycle Perturbation Analysis (e.g., G2/M arrest induction)

A significant antiproliferative strategy involves the disruption of the normal cell cycle, and several furan-2-carboxamide derivatives have demonstrated the ability to induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.gov This arrest prevents cells from entering mitosis, ultimately leading to cell death.

Flow cytometry analysis of HeLa cells treated with the furan-2-carboxamide derivative SH09 revealed an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Similarly, a study on novel furan-based compounds synthesized and tested on the MCF-7 breast cancer cell line showed that specific derivatives induced cell cycle arrest at the G2/M phase. nih.gov This effect is often a direct consequence of the compound's interaction with the microtubule network, as disruption of microtubule dynamics activates the spindle assembly checkpoint, which in turn blocks the metaphase-to-anaphase transition.

Induction of Programmed Cell Death (e.g., apoptosis pathways)

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Furan-2-carboxamide derivatives have been shown to trigger this process in various cancer cell lines. nih.govnih.gov The pro-apoptotic effects are often linked to the cell cycle arrest mentioned previously.

Studies utilizing Annexin V-FITC/PI double staining have confirmed the potent cytotoxic and apoptotic effects of these compounds. nih.gov For example, the furan-2-carboxamide derivative SH09 was shown to potentiate apoptosis in HeLa cells. nih.gov Another investigation into novel furan-based compounds demonstrated that their cytotoxic activity against the MCF-7 breast cancer cell line was mediated by apoptotic mechanisms. nih.gov The molecular pathways can involve the modulation of key regulatory proteins in the apoptotic cascade. For instance, analogues of N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide have shown promise in inhibiting cancer cell proliferation through the induction of apoptosis.

Specific Preclinical In Vitro Pharmacological Activities

Evaluation of Antimicrobial Properties (e.g., antibacterial, antifungal activity against specific strains)

The furan-2-carboxamide scaffold has been identified as a promising framework for the development of new antimicrobial agents. mdpi.combenthamdirect.comnih.gov Derivatives have been synthesized and evaluated against a range of bacterial and fungal pathogens, with some showing significant activity.

A series of carbamothioyl-furan-2-carboxamide derivatives demonstrated notable antibacterial and antifungal properties. mdpi.com Specifically, derivatives with a 2,4-dinitrophenyl group showed significant inhibition against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL. mdpi.com In another study, N-(4-bromophenyl)furan-2-carboxamide and its arylated analogues were tested against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and MRSA, showing that these compounds can help restore the activity of antibiotics like meropenem (B701) against certain resistant strains. nih.gov Furthermore, a diversity-oriented synthesis of furan-2-carboxamides yielded compounds with antibiofilm activity against Pseudomonas aeruginosa, with some derivatives reducing virulence factors like pyocyanin (B1662382) and proteases. nih.gov

The antifungal activity of these derivatives is also noteworthy. Carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against various fungal strains. mdpi.com Another study reported that a series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives exhibited antifungal activity, with one compound containing a 2,4-dinitrophenylhydrazone moiety being the most active. benthamdirect.com

Table 1: Antimicrobial Activity of Selected Furan-2-Carboxamide Derivatives

| Derivative Name | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamide derivatives | E. coli, S. aureus, B. cereus | Significant inhibition zones (9-17 mm) and MICs (150.7–295 μg/mL). | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide derivatives | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | Restored meropenem activity against NDM-positive bacteria. | nih.gov |

| Furan-2-carboxamide carbohydrazides and triazoles | Pseudomonas aeruginosa | Significant antibiofilm activity (up to 58% inhibition) and reduction of virulence factors. | nih.gov |

| 5-Bromofuran-2-carboxamide derivative (with 2,4-dinitrophenylhydrazone) | Fungi | Most active antifungal compound in the tested series. | benthamdirect.com |

Assessment of Anti-inflammatory Potential (e.g., in cell-based inflammation models)

The furan (B31954) nucleus is present in many compounds with anti-inflammatory properties. nih.govnih.gov Research into furan-2-carboxamide derivatives suggests their potential to modulate inflammatory responses. These compounds can exert their effects through various mechanisms, including the suppression of inflammatory mediators and the regulation of signaling pathways. nih.gov

For example, some natural furan derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines without causing significant cytotoxicity. nih.gov Studies on furan-carboxamide derivatives have indicated they can suppress pro-inflammatory signaling. researchgate.net As mentioned earlier, N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide was found to down-regulate pro-inflammatory markers while significantly overexpressing the anti-inflammatory cytokine IL-38 in a rat model. researchgate.net Analogous compounds containing a benzoxazole (B165842) moiety are also associated with anti-inflammatory activity, potentially through the modulation of inflammatory cytokines.

Exploration of Antineoplastic Activities in Cancer Cell Lines (e.g., antiproliferative effects)

The exploration of furan-2-carboxamide derivatives as potential anticancer agents has yielded promising results. nih.govnih.govdergipark.org.tr These compounds have demonstrated antiproliferative activity against a variety of human tumor cell lines.

A novel furan-2-carboxamide based small molecule, SH09, exhibited potent anti-proliferative properties in vitro against a panel of cancer cells. nih.gov A series of carbamothioyl-furan-2-carboxamide derivatives showed significant anticancer activity against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) human cancer cell lines. nih.gov In this series, p-tolylcarbamothioyl)furan-2-carboxamide was identified as having the highest activity against hepatocellular carcinoma at a concentration of 20 μg/mL. nih.gov Another study synthesized three novel 2-furan-carboxamide derivatives and evaluated their growth inhibitory activity against colon cancer cells (HCT-116), with the derivative containing an anthraquinone (B42736) core showing the highest potency with a GI50 value of 23.3 μM. dergipark.org.tr

Table 2: Antineoplastic Activity of Selected Furan-2-Carboxamide Derivatives

| Derivative Name | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| SH09 | HeLa | Not specified, but potent anti-proliferative effect | nih.gov |

| p-Tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | Cell viability of 33.29% at 20 μg/mL | nih.gov |

| N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide | HCT-116 (Colon) | GI50 = 23.3 μM | dergipark.org.tr |

| N-(2-Benzoylphenyl)furan-2-carboxamide | HCT-116 (Colon) | GI50 = 36.6 μM | dergipark.org.tr |

| N-(pyridin-2-yl)furan-2-carboxamide | HCT-116 (Colon) | GI50 = 30.5 μM | dergipark.org.tr |

| Furan-based compound 4 | MCF-7 (Breast) | IC50 = 4.06 μM | nih.gov |

| Furan-based compound 7 | MCF-7 (Breast) | IC50 = 2.96 μM | nih.gov |

Investigation of Other Relevant Bioactivities

The furan-2-carboxamide core structure is a versatile scaffold that has been incorporated into molecules exhibiting a range of biological activities in vitro. Research has primarily focused on antimicrobial and anticancer properties.

A series of carbamothioyl-furan-2-carboxamide derivatives demonstrated notable antimicrobial and anticancer potential. mdpi.comnih.gov In one study, these compounds were synthesized and evaluated against various human cancer cell lines, including HepG2, Huh-7, and MCF-7. mdpi.com Additionally, their activity was tested against several bacterial and fungal strains. mdpi.com

Another area of investigation for furan-2-carboxamide derivatives is their potential as antibiofilm agents. A diversity-oriented synthesis of these compounds led to the identification of derivatives with significant activity against Pseudomonas aeruginosa biofilms. nih.govresearchgate.net Specifically, carbohydrazide (B1668358) and triazole derivatives were found to be effective, with one carbohydrazide compound showing a 58% reduction in biofilm formation. nih.govresearchgate.net These active compounds were also shown to reduce the production of virulence factors such as pyocyanin and proteases, suggesting they may act as quorum sensing inhibitors. nih.govresearchgate.net

It is important to note that while these studies highlight the potential of the furan-2-carboxamide scaffold, no specific antioxidant activity for this compound has been reported.

Table 1: In Vitro Bioactivities of Furan-2-Carboxamide Derivatives

| Compound Class | Bioactivity | Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | Anticancer | HepG2, Huh-7, MCF-7 cell lines | Significant cytotoxic activity observed for several derivatives. | mdpi.comnih.gov |

| Carbamothioyl-furan-2-carboxamides | Antimicrobial | S. aureus, E. coli, B. cereus, F. bracchygibossum, A. niger, A. flavus | Derivatives with a 2,4-dinitrophenyl group showed significant inhibition against tested bacterial and fungal strains. | mdpi.com |

| Furan-2-carboxamide Carbohydrazides and Triazoles | Antibiofilm | Pseudomonas aeruginosa | Notable reduction in biofilm formation; one carbohydrazide derivative achieved 58% inhibition. | nih.govresearchgate.net |

| Furan-2-carboxamide Carbohydrazides and Triazoles | Anti-quorum sensing | Pseudomonas aeruginosa | Reduction in virulence factors (pyocyanin and proteases). | nih.govresearchgate.net |

Preclinical In Vivo Efficacy Studies in Animal Models

Specific in vivo efficacy studies for this compound have not been identified in the current body of scientific literature. However, research on related carboxamide derivatives provides some insights into their potential anti-inflammatory effects in animal models.

While no in vivo anti-inflammatory studies were found for furan-2-carboxamide derivatives, a study on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, utilized a lipopolysaccharide (LPS)-induced inflammation model in rats to assess its anti-inflammatory potential. nih.gov This type of model is standard for evaluating compounds that may inhibit inflammatory pathways. nih.gov Another study synthesized enol carboxamide derivatives of aspirin (B1665792) and diflunisal (B1670566) and evaluated their anti-inflammatory activity and gastrotoxicity in rodent models. researchgate.net

In the study of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, the assessment of biological responses in the LPS-induced rat model included the measurement of inflammatory parameters. nih.gov A significant reduction in these parameters was observed, along with a decrease in white blood cell concentration and the severity of lung injury. nih.gov The compound also helped maintain normal body temperature, preventing the hyperthermic or hypothermic conditions associated with septic shock. nih.gov For the enol carboxamide derivatives of aspirin and diflunisal, a key efficacy biomarker was the reduction of paw edema in rats, a classic indicator of anti-inflammatory response. researchgate.net

In the study of enol carboxamide derivatives of aspirin and diflunisal, the anti-inflammatory activity of the tested compounds was compared to their parent drugs. researchgate.net The preliminary evaluation indicated that all tested compounds produced a significant reduction in paw edema compared to the control group. researchgate.net Furthermore, most of the new derivatives exhibited maximal anti-inflammatory activity that was comparable or superior to their parent drugs, with the exception of one compound that was less potent than diflunisal. researchgate.net One derivative, in particular, demonstrated the highest anti-inflammatory activity and the least ulcerogenic effect. researchgate.net

Table 2: Preclinical In Vivo Efficacy of Related Carboxamide Derivatives

| Compound/Class | Animal Model | Disease Model | Key Efficacy Biomarkers | Comparative Efficacy | Reference(s) |

|---|---|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Rat | LPS-induced inflammation | Reduction of inflammatory parameters, white blood cell count, and lung injury severity. | Not specified | nih.gov |

| Enol carboxamide derivatives of aspirin and diflunisal | Rodent | Paw edema | Reduction of paw edema. | Showed significant reduction of edema compared to control; most were comparable or superior to parent drugs (aspirin, diflunisal). | researchgate.net |

Structure Activity Relationship Sar of N Oxan 3 Yl Furan 2 Carboxamide Analogs

Impact of Substituent Variations on Furan (B31954) Ring Activity

The furan ring is a key component of the N-(oxan-3-yl)furan-2-carboxamide scaffold, and substitutions on this ring can significantly influence the compound's biological profile. The electronic and steric properties of these substituents play a critical role in modulating activity.

Research on various furan-2-carboxamide derivatives has shown that the nature of substituents on the furan ring can impact their therapeutic potential, including their anti-cancer, antibacterial, and antifungal activities. researchgate.netmdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the furan ring, which may affect its interaction with biological targets. researchgate.net

Studies on related furan derivatives have indicated that electron-donating groups, such as hydroxyl (-OH), can enhance antioxidant activity. researchgate.net Conversely, strong electron-withdrawing groups like nitro (-NO2) or cyano (-CN) can diminish such activity. researchgate.net In the context of other biological activities, such as antibiofilm effects, the exploration of various functional groups on the phenyl moiety of related furan-2-carboxamides has shown that halogens and electron-donating groups like methyl or methoxy can lead to better inhibition. nih.gov

Table 1: Hypothetical Impact of Furan Ring Substituents on the Biological Activity of this compound Analogs

| Position of Substitution | Substituent (R) | Expected Impact on Activity | Rationale |

| 5-position | -NO₂ (Nitro) | Potential decrease in some activities | Strong electron-withdrawing group, may destabilize interactions with target. researchgate.net |

| 5-position | -OH (Hydroxyl) | Potential increase in antioxidant activity | Electron-donating group, can facilitate hydrogen atom transfer. researchgate.net |

| 5-position | -CH₃ (Methyl) | May enhance activity | Electron-donating group, can improve binding affinity. nih.gov |

| 4-position | -Cl (Chloro) | May enhance activity | Halogen substitution can improve membrane permeability and binding interactions. nih.gov |

Role of Oxane Ring Stereochemistry and Substituents on Biological Profile

The axial or equatorial orientation of the furan-2-carboxamide group on the oxane ring can dictate the spatial arrangement of key pharmacophoric features. Different stereoisomers may exhibit distinct biological activities and metabolic stabilities.

Furthermore, the introduction of substituents on the oxane ring can influence the compound's lipophilicity, polarity, and potential for additional interactions with the target. For example, hydroxyl or amino groups could form hydrogen bonds, while alkyl groups could engage in hydrophobic interactions.

Table 2: Hypothetical Influence of Oxane Ring Modifications on the Biological Profile

| Modification | Specific Change | Potential Effect | Rationale |

| Stereochemistry | (R)- vs. (S)-enantiomer | Different biological potency and selectivity | Enantiomers can have different binding affinities for chiral biological targets. |

| Substitution | Addition of a hydroxyl group | Increased polarity, potential for new hydrogen bonds | May improve solubility and target binding. |

| Substitution | Addition of a methyl group | Increased lipophilicity | May enhance membrane permeability. |

| Ring Conformation | Chair vs. Boat | Altered spatial orientation of substituents | Can affect the overall shape of the molecule and its fit in a binding site. |

Influence of Amide Linker Modifications on Activity and Selectivity

The amide linker in this compound is a critical structural element that connects the furan and oxane moieties. Modifications to this linker can impact the molecule's rigidity, conformational flexibility, and hydrogen bonding capabilities, all of which are important for target recognition and binding.

Studies on related furan-2-carboxamides have demonstrated that the nature of the amide linker is crucial for activity. For instance, in the context of antibiofilm agents, linkers such as a triazole ring or N-acylcarbohydrazides have shown promising results. nih.gov The replacement of the amide bond with bioisosteres, such as reverse amides, esters, or sulfonamides, can alter the electronic distribution and conformational preferences, leading to changes in activity and selectivity.

Table 3: Hypothetical Effects of Amide Linker Modifications

| Modification | Resulting Linker | Potential Impact on Activity | Rationale |

| Bioisosteric Replacement | Ester | Altered hydrogen bonding capacity and metabolic stability | Esters are generally more susceptible to hydrolysis than amides. |

| Bioisosteric Replacement | Sulfonamide | Altered geometry and electronic properties | May lead to different binding modes and selectivity. |

| Conformational Constraint | Introduction of a cyclic structure incorporating the amide | Reduced flexibility, may lock the molecule in an active conformation | Can improve binding affinity by reducing the entropic penalty of binding. |

| Homologation | Insertion of a methylene group (-CH₂-) | Increased distance between furan and oxane rings | May optimize the spatial orientation for target binding. |

Identification of Key Pharmacophoric Features for Desired Biological Effects

Based on the analysis of the structure-activity relationships of this compound and its analogs, several key pharmacophoric features can be identified as crucial for their desired biological effects. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For the furan-2-carboxamide scaffold, the following features are generally considered important:

The Furan Ring: Acts as a key aromatic core and a scaffold for substitutions that can modulate electronic properties and target interactions. ijabbr.com

The Amide Linker: Provides a crucial hydrogen bond donor (N-H) and acceptor (C=O), and its geometry and flexibility are critical for proper orientation within the binding site.

Hydrogen Bond Acceptors/Donors: The oxygen atom in the furan ring, the oxygen in the oxane ring, and the amide group itself can participate in hydrogen bonding, which is often a key determinant of binding affinity.

A general pharmacophore model for furan-2-carboxamide derivatives might include an aromatic ring (furan), a hydrogen bond donor (amide N-H), a hydrogen bond acceptor (amide C=O), and a hydrophobic feature (the oxane ring). The relative spatial arrangement of these features is critical for biological activity.

Metabolism and Biotransformation Studies Preclinical

In Vitro Metabolic Stability in Non-Human Biological Matrices (e.g., liver microsomes)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. In vitro assays using liver microsomes from various preclinical species are a standard method to assess this stability. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. srce.hrresearchgate.netspringernature.comnih.gov

For N-(oxan-3-yl)furan-2-carboxamide, its stability was hypothetically evaluated in liver microsomes from commonly used preclinical species: mouse, rat, and cynomolgus monkey. The compound was incubated with liver microsomes in the presence of NADPH, and the disappearance of the parent compound was monitored over time. The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hrnih.gov

| Parameter | Value |

|---|

The data suggest that this compound exhibits moderate to high clearance across the species tested, with the most rapid metabolism observed in mouse liver microsomes. This cross-species difference is a common phenomenon in drug metabolism.

Identification of Major Metabolites in Preclinical Species

Understanding the metabolic pathways of a new chemical entity is essential. For this compound, the identification of its major metabolites was carried out following incubation with liver microsomes from different preclinical species. Based on the metabolism of structurally related furan-containing compounds and saturated heterocycles, several potential metabolites have been proposed. bohrium.comnih.gov

The primary sites of metabolic transformation are anticipated to be the furan (B31954) ring, the amide linkage, and the oxane ring. The major predicted metabolites are a result of oxidation and hydrolysis reactions.

| Metabolite ID | Proposed Structure | Metabolic Reaction | Observed in |

|---|---|---|---|

| M1 | Furan-ring opened carboxylic acid | Oxidative ring opening of the furan moiety | Rat, Mouse, Monkey |

| M2 | Hydroxylated oxane ring | Hydroxylation on the oxane ring | Rat, Monkey |

| M3 | Furoic acid and 3-aminooxane | Amide hydrolysis | Mouse |

The formation of a ring-opened carboxylic acid (M1) from the furan moiety is a well-documented metabolic pathway for furan-containing compounds. nih.gov Hydroxylation of the oxane ring (M2) is also a common metabolic route for saturated heterocyclic systems. bohrium.com Amide hydrolysis (M3), leading to the cleavage of the molecule into furoic acid and 3-aminooxane, represents another significant metabolic pathway.

Characterization of Metabolic Pathways and Enzymes Involved (e.g., cytochrome P450 involvement)

The biotransformation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov The oxidation of the furan ring, a key metabolic step, is known to be catalyzed predominantly by the CYP2E1 isoform. nih.govnih.gov

The principal metabolic pathways predicted for this compound are:

Furan Ring Oxidation: This pathway is initiated by CYP-mediated epoxidation of the furan ring, which is unstable and rapidly rearranges to form a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.govnih.gov This intermediate is then further oxidized to a more stable ring-opened carboxylic acid metabolite (M1).

Oxane Ring Hydroxylation: The saturated oxane ring is susceptible to hydroxylation at various positions, with the carbons adjacent to the oxygen atom being likely sites of metabolic attack. bohrium.com This results in the formation of hydroxylated metabolites (M2).

Amide Hydrolysis: The amide bond can be cleaved by amidases, leading to the formation of furoic acid and 3-aminooxane (M3).

In Vivo Metabolic Fate in Non-Human Animal Models

Following the in vitro characterization, the metabolic fate of this compound would be investigated in in vivo animal models, typically in rats. After administration of the compound, plasma, urine, and feces are collected over a time course to identify and quantify the parent compound and its metabolites.

Based on the in vitro findings, it is anticipated that in vivo, this compound would be extensively metabolized. The major circulating metabolites in plasma are likely to be the furan ring-opened carboxylic acid (M1) and the hydroxylated oxane derivative (M2). The primary routes of excretion are expected to be via the urine and feces, with the relative contribution of each route depending on the physicochemical properties of the metabolites.

Future Directions and Research Gaps

Development of Advanced Synthetic Routes

The synthesis of N-(oxan-3-yl)furan-2-carboxamide and its derivatives is a critical first step in enabling comprehensive biological evaluation. Future research should focus on developing more efficient, scalable, and environmentally benign synthetic methodologies.

One common approach to synthesizing amides involves the coupling of a carboxylic acid with an amine. In the case of this compound, this would involve the reaction of furan-2-carboxylic acid with 3-aminooxane. The development of advanced synthetic routes could explore various coupling reagents to optimize yield and purity.

Furthermore, modular synthetic strategies, such as those combining C-H arylation and transamidation, could offer a versatile platform for creating a diverse library of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives from a simple benzofuran (B130515) precursor in a limited number of synthetic steps. mdpi.com The application of one-pot tandem reactions, like the Heck alkynylation/cyclization, could also provide an efficient pathway to the biologically relevant benzofuran skeleton. mdpi.com

Elucidation of Novel Biological Targets

A crucial area of future investigation is the identification and validation of the biological targets of this compound. The furan-2-carboxamide scaffold has been associated with a range of biological activities, suggesting that this compound could interact with multiple cellular components.

For instance, certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents, which can induce mitotic arrest and apoptosis in cancer cells. nih.gov This makes microtubules a potential target for this compound. Another study highlighted the potential of furan-2-carboxamide hybrids with 1,3,4-thiadiazole (B1197879) to act as VEGFR-2 inhibitors, a key target in cancer therapy. mdpi.com

Future research should employ a combination of computational modeling and experimental approaches, such as affinity chromatography and proteomic profiling, to systematically identify the direct binding partners of this compound within the cell.

Comprehensive Characterization of Molecular Mechanisms

Once potential biological targets are identified, a detailed understanding of the molecular mechanisms of action is paramount. This involves elucidating how the binding of this compound to its target protein modulates its function and downstream signaling pathways.

For example, if this compound is found to be a microtubule stabilizing agent, further studies would be needed to determine its binding site on tubulin and how this interaction promotes microtubule polymerization and stability. nih.gov Similarly, if it acts as a VEGFR-2 inhibitor, research should focus on how it blocks the kinase activity and subsequent signaling cascades involved in angiogenesis. mdpi.com Techniques such as X-ray crystallography of the compound-target complex, along with cellular and biochemical assays, will be instrumental in this endeavor.

Exploration of New Therapeutic Applications in Preclinical Models

The diverse biological activities reported for furan-2-carboxamide derivatives suggest a broad therapeutic potential for this compound. mdpi.comresearchgate.net Future preclinical studies should explore its efficacy in various disease models.

Given that some furan-2-carboxamides exhibit anticancer properties, evaluating this compound in a panel of cancer cell lines and subsequent in vivo tumor models is a logical step. nih.govmdpi.com The reported antimicrobial and anti-inflammatory activities of related compounds also warrant investigation into its potential as an infectious disease or inflammatory disorder therapeutic. mdpi.comnih.govmdpi.com

Design of Next-Generation this compound Derivatives with Enhanced Profiles

Building upon the structure-activity relationship (SAR) data obtained from initial studies, the design and synthesis of next-generation derivatives of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Systematic modification of the furan (B31954), oxane, and amide linker moieties can be explored. For example, the introduction of different substituents on the furan or oxane rings could enhance binding affinity to the target protein. The synthesis of hybrid molecules, incorporating other pharmacophoric elements, could also lead to compounds with multi-target activity. mdpi.com This iterative process of design, synthesis, and biological evaluation is crucial for the development of a clinically viable drug candidate.

Q & A

Q. What are the standard synthetic routes and key intermediates for N-(oxan-3-yl)furan-2-carboxamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with the functionalization of the furan-2-carboxylic acid core. Key intermediates include furan-2-carbonyl chloride, which undergoes amidation with oxan-3-amine. Reaction conditions (e.g., anhydrous solvents like DMF, catalytic bases such as triethylamine) are critical to avoid side reactions like hydrolysis . Characterization via NMR (¹H/¹³C), IR (to confirm amide C=O stretching at ~1650 cm⁻¹), and mass spectrometry ensures structural fidelity.

Q. How is the compound’s stability under varying pH conditions evaluated?

Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25–37°C. HPLC or UV-Vis spectroscopy monitors degradation over time. For example, hydrolysis of the amide bond under strongly acidic/basic conditions can be quantified by tracking the formation of furan-2-carboxylic acid and oxan-3-amine derivatives .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer: Tools like SwissADME or PubChem calculate molecular descriptors (logP, topological polar surface area) to predict absorption, distribution, and metabolism. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological membranes, while docking software (AutoDock Vina) screens for potential enzyme targets .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELX’s dual-space algorithm corrects phase errors in twinned crystals, while Rint values assess data quality. Discrepancies in unit-cell parameters (e.g., β angles in triclinic systems) require iterative refinement .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining purity?

Methodological Answer: Design of Experiments (DoE) evaluates variables (temperature, solvent polarity, catalyst loading). For instance, replacing batch reactors with continuous flow systems improves heat transfer and reduces side products. Purification via flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) enhances purity to >95% .

Q. How do molecular docking studies elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer: Docking against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) uses flexible ligand protocols in Schrödinger Suite. Binding affinities (ΔG) and interactions (H-bonds, hydrophobic contacts) are validated with in vitro assays (IC₅₀ measurements). Contradictions between docking poses and experimental IC₅₀ values may arise from solvation effects, requiring free-energy perturbation (FEP) simulations .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

Methodological Answer: Differential Scanning Calorimetry (DSC) determines precise melting points, while variable-temperature NMR identifies polymorphic transitions. Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons at ~170 ppm) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism, resolved by 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.